Product packaging for 2-Amino-3-(4-chlorophenyl)propan-1-ol(Cat. No.:CAS No. 35373-63-8)

2-Amino-3-(4-chlorophenyl)propan-1-ol

Cat. No.: B047933
CAS No.: 35373-63-8
M. Wt: 185.65 g/mol
InChI Key: RPHQMRWKOPBZQY-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chlorophenyl)propan-1-ol is a valuable chiral building block and intermediate in organic synthesis and medicinal chemistry research. This compound features both an amino group and a hydroxyl group on a propanol backbone, attached to a 4-chlorophenyl ring, making it a versatile precursor for the synthesis of more complex molecules. Its primary research value lies in its role as a key intermediate for the development of beta-adrenergic receptor ligands and other biologically active compounds. The chlorophenyl moiety contributes to lipophilicity and can influence binding affinity to specific protein targets. Researchers utilize this amino alcohol to study structure-activity relationships (SAR), to create libraries of compounds for high-throughput screening, and to develop potential pharmacologically active agents, particularly in the realms of neuroscience and cardiology. The chiral nature of the molecule also makes it of interest for studies in asymmetric synthesis and catalysis. This product is provided for laboratory research purposes to support innovation in drug discovery and chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO B047933 2-Amino-3-(4-chlorophenyl)propan-1-ol CAS No. 35373-63-8

Properties

IUPAC Name

2-amino-3-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHQMRWKOPBZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35373-63-8
Record name β-Amino-4-chlorobenzenepropanol
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Record name (1)-2-Amino-3-(p-chlorophenyl)propanol
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Record name (±)-2-amino-3-(p-chlorophenyl)propanol
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Advanced Synthetic Methodologies for 2 Amino 3 4 Chlorophenyl Propan 1 Ol

Chemo- and Regioselective Synthetic Routes to 2-Amino-3-(4-chlorophenyl)propan-1-ol

The synthesis of this compound requires precise control over the placement of the amino and hydroxyl functional groups, a challenge addressed through chemo- and regioselective strategies. A common approach involves the manipulation of precursor molecules where the carbon skeleton is already established, focusing on the selective introduction and transformation of functional groups.

One of the most direct methods begins with a ketone precursor, such as 3-amino-3-(4-chlorophenyl)-1-propanone. The selective reduction of the ketone functionality to a hydroxyl group, without affecting other parts of the molecule, is a key step. This transformation is typically achieved using hydride-based reducing agents. Another strategy involves the reductive amination of a suitable ketone, which simultaneously forms the C-N bond and establishes the amine at the desired position.

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the this compound scaffold relies on fundamental bond-forming reactions. The formation of the carbon-heteroatom bond, specifically the carbon-nitrogen (C-N) bond, is a critical step in introducing the amino group.

Carbon-Heteroatom (C-N) Bond Formation:

Nucleophilic Substitution: A precursor containing a suitable leaving group (e.g., a halogen) at the C2 position can undergo nucleophilic substitution with an amine source.

Reductive Amination: This powerful method involves the reaction of a ketone with ammonia (B1221849) or an amine to form an imine, which is then reduced in situ to the desired amine. This approach is highly efficient for creating secondary and primary amines.

Carbon-Carbon (C-C) Bond Formation: While many syntheses start with a pre-formed carbon skeleton, C-C bond formation can be employed to construct the initial backbone. Classical methods like aldol (B89426) condensations, Grignard reactions, or Friedel-Crafts acylations can be used to assemble precursors that are later converted to the target molecule. For instance, the reaction of a (4-chlorophenyl)methyl magnesium halide with an appropriate epoxide or aldehyde could establish the basic carbon framework. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, represent more modern approaches to forming the aryl-alkyl C-C bond found in the molecule's precursors. organic-chemistry.orgillinois.edu

Application of Modern Catalytic Systems in Synthesis

Modern catalytic systems offer significant advantages in terms of efficiency, selectivity, and environmental impact. In the synthesis of this compound, catalysts are employed in various key transformations.

For C-N bond formation, copper-catalyzed coupling reactions have emerged as a simple and efficient method. mdpi.com These systems can facilitate the arylation of amines under relatively mild conditions. For reduction steps, such as the conversion of a ketone to an alcohol or the hydrogenation of an imine intermediate, metal catalysts are indispensable. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common industrial method for such reductions. These catalytic approaches often proceed with high yields and can be more atom-economical compared to stoichiometric reagents.

Reaction Type Catalytic System Purpose Advantages
C-N CouplingCopper(I) Iodide (CuI)Formation of the amine groupMild conditions, inexpensive catalyst mdpi.com
Ketone ReductionPalladium on Carbon (Pd/C) with H₂Conversion of ketone to alcoholHigh efficiency, scalability
Reductive AminationNickel or Platinum CatalystsOne-pot amine synthesisHigh atom economy, process simplification

Stereoselective Synthesis of Enantiopure this compound

The presence of a stereocenter at the carbon atom bearing the amino group means that this compound can exist as two enantiomers, (R) and (S). nih.gov For many pharmaceutical applications, only a single enantiomer is biologically active, making stereoselective synthesis a critical area of research. google.com

Asymmetric Catalysis in the Construction of the Propanol (B110389) Scaffold

Asymmetric catalysis is a highly efficient strategy for producing enantiomerically enriched compounds directly from achiral or racemic starting materials. umontreal.ca In the context of this compound synthesis, a key application is the asymmetric reduction of a ketone precursor. Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP), can stereoselectively deliver a hydride to one face of the carbonyl group, yielding the alcohol in high enantiomeric excess (e.e.). This method directly sets the stereochemistry of the final product. Similarly, asymmetric transfer hydrogenation or catalytic asymmetric amination reactions can establish the chiral amine center with high selectivity. nih.gov

Chiral Auxiliary-Mediated Approaches to this compound

The use of chiral auxiliaries is a robust and well-established method for controlling stereochemistry. wikipedia.org This strategy involves temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. wikipedia.org

For the synthesis of enantiopure this compound, a precursor could be coupled to a chiral auxiliary such as an Evans oxazolidinone or a pseudoephedrine amide. wikipedia.orgnih.gov The steric bulk of the auxiliary then directs the approach of reagents in subsequent steps, for example, in an alkylation or reduction reaction, leading to the formation of one diastereomer in preference to the other. The final step involves the cleavage of the auxiliary to release the enantiomerically pure target molecule. This method offers high levels of stereocontrol and predictability. nih.gov

Auxiliary Type Key Reaction Stereochemical Control Typical Diastereomeric Ratio
Evans OxazolidinonesAldol reaction / AlkylationSteric hindrance from the auxiliary directs electrophile approach>95:5
Pseudoephedrine AmidesAlkylation of enolatesChelation control involving the auxiliary and lithium cations>90:10 nih.gov
CamphorsultamsDiels-Alder / AlkylationSteric shielding of one face of the substrate>90:10

Enantiomeric Resolution and Separation Techniques for this compound

When a racemic mixture of this compound is produced, the enantiomers must be separated in a process known as resolution.

Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. googleapis.com This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably different solubilities. Through a process of fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution. The salt is then collected, and the chiral resolving agent is removed by treatment with a base, yielding the desired enantiomer of the amine. googleapis.com

Chromatographic Separation: Another powerful method for enantiomeric resolution is chiral chromatography. mdpi.com In this technique, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and elute at different times, thus achieving separation. nih.gov This method is highly effective for obtaining enantiomers with very high purity. mdpi.com

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the exploration of greener synthetic routes for compounds like this compound. These approaches aim to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. While specific green synthesis protocols for this exact compound are not extensively documented, principles applied to the synthesis of analogous chiral amino alcohols and β-phenylalanine derivatives can be extrapolated.

Biocatalysis stands out as a powerful tool in green chemistry. The use of enzymes can offer high selectivity and milder reaction conditions compared to traditional chemical methods. For the synthesis of chiral amino alcohols, enzymes such as ω-transaminases are of particular interest. mdpi.com These enzymes can catalyze the asymmetric amination of a suitable keto-alcohol precursor, potentially offering a direct and highly enantioselective route to the desired product. Another relevant enzymatic approach involves phenylalanine ammonia lyases (PALs), which have been effectively used for the amination of various cinnamic acid derivatives to produce phenylalanine analogues. frontiersin.orgnovartis.com The application of PALs could be envisioned in a multi-step chemoenzymatic route.

The use of environmentally benign solvents is another cornerstone of green chemistry. Research into the synthesis of related benzothiazoles and 4H-pyran derivatives has demonstrated the efficacy of water as a reaction medium, which is a significant improvement over volatile organic solvents. nih.govresearchgate.net Furthermore, the development of heterogeneous catalysts, such as those supported on starch or zeolites, aligns with green principles by facilitating catalyst recovery and reuse, thereby minimizing waste. nih.gov

The principles of atom economy and the use of renewable feedstocks are also central to green synthetic design. While not yet specifically applied to this compound, the broader field of amino acid and amino alcohol synthesis is seeing a shift towards biocatalytic methods that start from simple, renewable resources. nih.gov

Table 1: Application of Green Chemistry Principles in Analogous Syntheses
Green Chemistry PrincipleApplication in Analogous Amino Alcohol/Amino Acid SynthesisPotential Relevance for this compound
Biocatalysis Use of ω-transaminases for asymmetric amination of keto-alcohols. mdpi.com Use of Phenylalanine Ammonia Lyases (PALs) for amination of cinnamic acids. frontiersin.orgnovartis.comA biocatalytic route from a corresponding keto-alcohol or a chemoenzymatic strategy could offer high enantioselectivity under mild conditions.
Use of Greener Solvents Water used as a solvent in the synthesis of related heterocyclic compounds. nih.govresearchgate.netReplacing traditional organic solvents with water or other green alternatives would significantly reduce the environmental footprint of the synthesis.
Renewable Feedstocks Biocatalytic routes starting from simple sugars or other renewable materials. nih.govFuture development could focus on biosynthetic pathways to key intermediates, reducing reliance on petrochemical starting materials.
Catalyst Recyclability Use of heterogeneous catalysts like enzymes immobilized on supports or bionanocatalysts. nih.govDevelopment of a robust, recyclable catalyst would be economically and environmentally beneficial for larger-scale production.

Scale-Up Considerations and Process Optimization for Research Applications

A key aspect of process optimization is the choice of synthetic route. For instance, a palladium-catalyzed carboetherification/hydrogenation sequence for producing amino alcohols has been successfully scaled up, demonstrating the robustness of the process in more industrially preferred solvents like ethyl acetate (B1210297) and toluene (B28343). nih.govacs.org This suggests that with proper optimization, catalytic methods can be suitable for larger-scale preparations. Asymmetric transfer hydrogenation is another technique that has shown practicality for the synthesis of 1,2-amino alcohols on a 10-gram scale, highlighting its potential for producing research quantities of chiral compounds. acs.org

When scaling up, reaction parameters such as temperature, pressure, and mixing become more critical. For hydrogenation reactions, which are often employed in the final steps of amino alcohol synthesis, ensuring efficient mass transfer of hydrogen gas is crucial. The choice of catalyst and its loading also needs to be optimized for cost-effectiveness and to minimize side reactions. For instance, in the synthesis of β-phenylalanine derivatives, lipase-catalyzed resolution has been industrialized, with considerations for enzyme recycling to improve process economics. nih.gov

Purification is another significant challenge in scaling up. Crystallization is often the preferred method for isolating the final product in high purity on a larger scale. As demonstrated in the synthesis of a related chromium-catalyzed β-amino alcohol, straightforward recrystallization can yield highly enantiomerically enriched products. westlake.edu.cn The development of a robust crystallization procedure is therefore a critical step in process optimization.

Finally, the development of analytical methods to monitor reaction progress and product purity is essential for process control and quality assurance. High-performance liquid chromatography (HPLC) is commonly used to determine enantiomeric excess and chemical purity.

Table 2: Key Considerations for Research-Scale Production
ConsiderationAspect to OptimizeExample from Analogous Syntheses
Route Selection Scalability, safety, and cost-effectiveness of the chosen synthetic pathway.Successful scale-up of palladium-catalyzed carboetherification/hydrogenation for amino alcohol synthesis. nih.govacs.org
Reaction Conditions Temperature and pressure control, efficient mixing, and optimized catalyst loading.Industrial processes for β-phenylalanine derivatives considering enzyme recycling. nih.gov
Purification Development of a reliable and scalable purification method, often crystallization.Use of straightforward recrystallization to obtain highly pure chiral β-amino alcohols. westlake.edu.cn
Analytical Methods Robust methods for in-process control and final product analysis (e.g., HPLC).Standard practice in pharmaceutical process development for chiral molecules.
Solvent Choice Use of less hazardous and more easily recoverable solvents.Transition to industrially preferred solvents like ethyl acetate or toluene in scale-up studies. nih.govacs.org

Elucidation of Chemical Reactivity and Transformations of 2 Amino 3 4 Chlorophenyl Propan 1 Ol

Utility as a Chiral Building Block in Complex Molecule Synthesis

2-Amino-3-(4-chlorophenyl)propan-1-ol, also known as p-chlorophenylalaninol, is a valuable precursor in the synthesis of more complex molecules, largely due to its distinct functional groups that can be selectively manipulated. The presence of a stereocenter makes its enantiomerically pure forms, (R)- and (S)-2-amino-3-(4-chlorophenyl)propan-1-ol, particularly useful in asymmetric synthesis.

Functionalization at the Hydroxyl Group of this compound

The primary hydroxyl group is a key site for transformations, allowing for the introduction of various functionalities.

Oxidation: The alcohol moiety can be oxidized to yield the corresponding aldehyde or carboxylic acid using standard oxidizing agents like chromium trioxide or potassium permanganate. This transformation is fundamental for converting the amino alcohol into amino aldehyde or amino acid derivatives, which are themselves important synthetic intermediates.

Acylation (Esterification): The hydroxyl group can undergo O-acylation to form esters. To achieve selectivity in the presence of the nucleophilic amino group, the reaction conditions must be carefully controlled. Performing the acylation with acyl halides or anhydrides in a sufficiently acidic medium, such as trifluoroacetic acid, ensures the complete protonation of the amine. This strategy prevents N-acylation and allows for the chemoselective formation of the O-acyl derivative.

Table 1: Representative Reactions at the Hydroxyl Group

Reaction TypeDescriptionTypical ReagentsProduct Type
OxidationConverts the primary alcohol to an aldehyde or carboxylic acid.CrO₃, PCC, KMnO₄Aldehyde, Carboxylic Acid
O-AcylationForms an ester at the hydroxyl position. Requires protection or protonation of the amine for selectivity.Acyl Halides, Anhydrides (in acidic medium)Ester

Reactions Involving the Amino Group and Nitrogen Center

The primary amino group is a potent nucleophile and provides a direct handle for building molecular complexity.

N-Acylation and N-Alkylation: The amino group readily participates in nucleophilic substitution reactions with agents like acyl chlorides and alkyl halides to form amides and secondary or tertiary amines, respectively. For selective N-acylation, the reaction is typically performed under basic or neutral conditions where the amine is the most reactive nucleophile. N-alkylation can introduce various alkyl groups, which is a common strategy in medicinal chemistry to modify a compound's properties.

Cyclization to Oxazolidinones: As a 1,2-amino alcohol, this compound is an ideal precursor for the synthesis of 5-substituted oxazolidin-2-ones. This heterocyclic core is present in several important classes of pharmaceuticals. The cyclization can be achieved through reaction with phosgene (B1210022) equivalents, isocyanates, or urea. For instance, a common method involves reacting the amino alcohol with an isocyanate, which can proceed via palladium catalysis.

Use as a Nucleophile in Complex Syntheses: The nucleophilicity of the amino group is exploited in the synthesis of larger molecules. For example, the enantiomerically pure (S)-3-amino-3-(4-chlorophenyl)propan-1-ol has been used as a key building block in the synthesis of the pharmaceutical agent AZD5363. In this synthesis, the amino group displaces a leaving group on a complex heterocyclic scaffold.

Table 2: Key Transformations of the Amino Group

Reaction TypeDescriptionTypical ReagentsProduct Type
N-AcylationForms an amide bond.Acyl Halides, AnhydridesAmide
N-AlkylationForms a secondary or tertiary amine.Alkyl HalidesSubstituted Amine
Oxazolidinone FormationCyclization to form a five-membered heterocyclic ring.Isocyanates, Urea, Phosgene derivativesOxazolidinone

Transformations of the Aryl Halide Moiety in this compound

The chloro-substituent on the phenyl ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. While the amino and hydroxyl groups can potentially interfere by coordinating to the metal catalyst, appropriate choice of ligands and conditions allows for successful coupling.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl chloride with an organoboron species, such as a boronic acid or ester. This is a powerful method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl substituents at the 4-position of the phenyl ring. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond, converting the aryl chloride into a substituted aniline (B41778) derivative. This transformation would yield a di-amino substituted phenylpropanol structure, offering further points for diversification. The reaction couples the aryl halide with a primary or secondary amine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new C-C bond, resulting in a substituted styrenyl-type derivative. This method is highly effective for the vinylation or arylation of olefins and proceeds via a Pd(0)/Pd(II) catalytic cycle.

Investigation of Reaction Mechanisms for this compound Transformations

The transformations of this compound generally follow well-established reaction mechanisms for their respective functional groups.

The mechanisms for the palladium-catalyzed cross-coupling reactions at the aryl chloride site are particularly well-studied.

Suzuki-Miyaura Coupling: The catalytic cycle typically begins with the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the activated organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Buchwald-Hartwig Amination: The mechanism is similar, involving an initial oxidative addition of the aryl chloride to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes coordination with the amine coupling partner, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the active Pd(0) catalyst.

Heck Reaction: This mechanism also starts with oxidative addition of the aryl chloride to Pd(0). The resulting arylpalladium(II) complex then coordinates to the alkene (migratory insertion). A subsequent β-hydride elimination step forms the double bond of the product and a palladium-hydride species. Finally, reductive elimination, often involving the base, regenerates the Pd(0) catalyst.

Stereochemical Outcomes in Derivative Synthesis from this compound

When an enantiomerically pure form of this compound is used as a starting material, the existing stereocenter can exert significant influence on the formation of new stereocenters, a process known as diastereoselective synthesis.

This substrate-controlled stereoselectivity is a cornerstone of modern asymmetric synthesis. For example, if the amino or hydroxyl group is used to form a chiral auxiliary, this auxiliary can direct the facial selectivity of a nucleophilic attack on a nearby prochiral center. A patent for the synthesis of fungicidal compounds describes the acylation of the corresponding methyl 3-amino-3-(4-chlorophenyl)propanoate with an N-protected valine. The reaction of the racemic amine with (S)-valine produces two diastereomers (S,R and S,S) which can then be separated, demonstrating the principle of chiral resolution and the creation of diastereomeric products.

Similarly, in reactions such as the reduction of a ketone or the alkylation of an enolate in a molecule derived from enantiopure p-chlorophenylalaninol, the steric bulk and electronic nature of the chiral building block can favor the formation of one diastereomer over the other. This allows the chirality of the starting material to be relayed to the product, providing a powerful tool for constructing molecules with multiple, well-defined stereocenters.

Computational and Spectroscopic Characterization in Research

Quantum Chemical Calculations and Molecular Modeling of 2-Amino-3-(4-chlorophenyl)propan-1-ol

Quantum chemical calculations provide theoretical insights into molecular structure and reactivity that are often difficult to obtain through experimental methods alone. For this compound, these computational tools are invaluable for building a comprehensive understanding of its properties at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying functionals such as B3LYP with a basis set like 6-311++G(d,p), researchers can optimize the molecular geometry of this compound to its lowest energy state. core.ac.uk This optimized structure is the basis for calculating various electronic properties that govern the molecule's reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. core.ac.uk Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties from DFT Calculations

ParameterTypical Calculated ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability
LUMO Energy~ -0.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)~ 6.0 eVCorrelates with chemical stability and reactivity
Dipole Moment~ 2.5 - 3.5 DMeasures the polarity of the molecule

Due to the presence of several single bonds, this compound can exist in numerous spatial arrangements or conformations. Conformational analysis is performed to identify the most stable three-dimensional structures. libretexts.org This involves calculating the molecule's potential energy as key dihedral angles (the angles between planes through two sets of three atoms) are systematically rotated. aip.org

The resulting potential energy surface (PES) maps the energy landscape of the molecule, revealing various energy minima that correspond to stable conformers. aip.orgresearchgate.net For this amino alcohol, intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH2) group is a crucial factor that stabilizes certain conformations. researchgate.net The conformer with the lowest energy on the PES, known as the global minimum, represents the most probable structure of the molecule in the gas phase.

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for structural validation. After geometric optimization, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov It is a standard practice to apply a scaling factor to these calculated frequencies to correct for approximations in the theoretical model and improve agreement with experimental spectra. core.ac.uk

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. By comparing the predicted spectra with those obtained experimentally, researchers can confirm the proposed molecular structure and assign specific signals to the corresponding atoms in the molecule.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Experimental spectroscopy is essential for confirming the structure predicted by computational models and for assessing the purity of a synthesized compound. High-resolution NMR and vibrational spectroscopy are primary techniques used for the characterization of this compound.

High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Each unique proton and carbon atom in the structure gives rise to a distinct signal, and the pattern of these signals allows for unambiguous structural determination. nih.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the propanol (B110389) backbone, and the labile protons of the amino and hydroxyl groups. The para-substituted chlorophenyl ring typically produces a characteristic AA'BB' splitting pattern. The protons on the three-carbon chain are chemically distinct and will show complex splitting patterns due to coupling with adjacent protons. rsc.orgrasayanjournal.co.in

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this molecule, signals corresponding to the four different types of aromatic carbons, the chiral carbon bearing the amino group, and the two other aliphatic carbons are expected.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H (ortho to chain)~7.2-7.3Doublet~130-132
Aromatic C-H (meta to chain)~7.1-7.2Doublet~128-129
CH-NH₂~3.1-3.3Multiplet~55-60
CH₂-Ar~2.6-2.8Multiplet (2H)~38-42
CH₂-OH~3.5-3.7Multiplet (2H)~63-68
NH₂Variable (broad singlet)SingletN/A
OHVariable (broad singlet)SingletN/A
Aromatic C-ClN/AN/A~131-133
Aromatic C-ChainN/AN/A~138-140

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters light at a characteristic frequency, providing a molecular "fingerprint". core.ac.uknih.gov

In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the O-H and N-H stretching vibrations in the 3200-3500 cm⁻¹ region. Aromatic and aliphatic C-H stretching bands appear around 3000 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Key fingerprint region absorptions include the N-H bend (~1600 cm⁻¹), aromatic C=C stretching (~1490 cm⁻¹), C-O stretch (~1050 cm⁻¹), and a strong C-Cl stretch. semanticscholar.orgresearchgate.net Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.

Table 3: Key Vibrational Frequencies for Functional Group Identification

Functional GroupVibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H (Alcohol)Stretching3200-3400 (Broad)3200-3400 (Weak)
N-H (Amine)Stretching (symm. & asymm.)3300-3500 (Two sharp bands)3300-3500
Aromatic C-HStretching3000-31003000-3100 (Strong)
Aliphatic C-HStretching2850-29602850-2960
N-HBending (Scissoring)1590-1650Weak
Aromatic C=CStretching~1590, ~1490~1590, ~1490 (Strong)
C-O (Primary Alcohol)Stretching~1050Weak
C-ClStretching700-800 (Strong)700-800

Table of Compounds

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for elucidating the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation behavior. The molecular formula of this compound is C₉H₁₂ClNO, corresponding to a molecular weight of approximately 185.65 g/mol . chemuniverse.comnih.gov

Upon introduction into a mass spectrometer, the molecule is ionized to generate a molecular ion (M+•). For this compound, the molecular ion peak is anticipated at an m/z value that reflects its molecular weight. A distinctive isotopic pattern is expected for this peak due to the presence of a chlorine atom; a notable M+2 peak, with roughly one-third the intensity of the M+• peak, will be present, corresponding to the natural abundance of the ³⁷Cl isotope.

The molecular ion is susceptible to fragmentation, breaking down into smaller, charged fragments in a manner characteristic of the molecule's structure. The fragmentation of this compound can be predicted based on its constituent functional groups: an amino group, a hydroxyl group, and a chlorophenyl group.

Plausible Fragmentation Pathways:

Alpha-cleavage: A common fragmentation pathway for amines and alcohols involves the cleavage of the C-C bond adjacent to the nitrogen or oxygen atom. libretexts.org This could result in the loss of a CH₂OH group (mass = 31) or cleavage between the carbon bearing the amino group and the adjacent benzylic carbon, potentially forming a stable benzylic cation.

Loss of small neutral molecules: The elimination of water (H₂O, mass = 18) from the alcohol moiety is a frequent fragmentation event, particularly if it leads to the formation of a stable carbocation. youtube.com Similarly, the loss of ammonia (B1221849) (NH₃, mass = 17) from the amino group can occur.

Benzylic cleavage: The bond between the propyl chain and the chlorophenyl ring may break, leading to the formation of a resonance-stabilized chlorobenzyl cation or a related tropylium (B1234903) ion.

Consequently, a hypothetical mass spectrum would likely display the molecular ion peak with its characteristic isotopic signature, alongside prominent fragment peaks corresponding to these predictable losses.

Hypothetical Mass Spectrometry Data

Note: This table is predictive and based on general fragmentation principles. Actual experimental data may vary.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational methods for predicting and analyzing the interactions between a small molecule ligand, such as this compound, and a biological macromolecule, typically a protein. These techniques are fundamental in drug discovery and molecular biology for understanding mechanisms of action and for the rational design of novel therapeutic agents. researchgate.net

Ligand-Target Binding Prediction

The primary goal of ligand-target binding prediction is to determine the most probable binding orientation and conformation of a ligand within the active site of a target protein. nih.gov This computational process involves exploring a vast conformational space for the ligand and scoring each pose based on its physicochemical complementarity to the binding pocket.

The structural features of this compound, including a chiral center, an aromatic ring, and functional groups capable of hydrogen bonding (-NH₂ and -OH), suggest its potential to engage in a variety of interactions with a protein target:

Hydrogen bonding: The amino and hydroxyl groups can serve as hydrogen bond donors, forming interactions with polar amino acid residues.

Hydrophobic interactions: The 4-chlorophenyl moiety can participate in hydrophobic and van der Waals interactions with nonpolar residues.

Pi-stacking: The aromatic ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Docking algorithms utilize scoring functions to estimate the binding energy, thereby predicting the most stable binding pose. A lower docking score typically signifies a more favorable interaction.

Analysis of Binding Affinity and Specificity

Following the prediction of a binding pose, molecular docking and MD simulations are employed to analyze the ligand's binding affinity and specificity for the target.

Binding Affinity quantifies the strength of the ligand-target interaction and is often expressed as the binding free energy (ΔGbind). More negative values of binding free energy indicate a stronger and more stable complex. While docking scores provide an initial estimate, more precise calculations can be derived from MD simulation trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

Binding Specificity refers to the ligand's ability to bind preferentially to its intended target over other molecules. An analysis of the specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the residues within the binding site offers insights into its specificity. High specificity is often achieved when the ligand's functional groups are perfectly complemented by the receptor's active site.

Illustrative Docking Results

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Molecular dynamics simulations can further refine the docked poses, providing a dynamic view of the binding process, the stability of the complex over time, and the influence of solvent molecules on the interaction.

Investigation of Biological Activities and Molecular Mechanisms of 2 Amino 3 4 Chlorophenyl Propan 1 Ol

In Vitro and In Silico Screening for Bioactivity

Searches of scientific databases and literature did not yield specific studies investigating the direct interaction between 2-Amino-3-(4-chlorophenyl)propan-1-ol and Cytochrome P450 (CYP) enzymes. Consequently, there is no available data on its metabolic profile, or its potential to act as an inhibitor or inducer of this crucial family of metabolic enzymes.

While the 4-chlorophenyl moiety is a feature in some molecules designed as kinase inhibitors, research specifically detailing the protein kinase inhibitory activity of this compound is not available in the reviewed literature. Studies on related structures or isomers exist, but direct experimental data on the target compound's effect on the Protein Kinase B (PKB/Akt) pathway or other kinases has not been found.

No published data is available that profiles the inhibitory potency (such as IC₅₀ values) or the selectivity of this compound against a panel of protein kinases. Therefore, its efficacy and specificity as a potential kinase inhibitor remain uncharacterized.

There are no specific in silico molecular docking or structural biology studies (e.g., X-ray crystallography) available that describe the molecular basis of potential interactions between this compound and the ATP-binding pocket of protein kinases. Such studies would be necessary to understand its binding mode, affinity, and the specific molecular interactions that could confer inhibitory activity.

A review of antimalarial research literature did not identify any studies that have evaluated the efficacy of this compound against either drug-sensitive or drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its potential as an antimalarial agent has not been reported.

Antimalarial Activity Studies

Identification of Antiplasmodial Cellular Targets

The compound this compound belongs to the class of arylaminoalcohols, which includes known antimalarial agents like quinine (B1679958) and mefloquine. nih.gov The primary cellular target for many blood-stage antimalarials is the digestive vacuole of the Plasmodium falciparum parasite. nih.gov During its lifecycle in human red blood cells, the parasite digests hemoglobin, producing a toxic byproduct called heme [Fe(II)PPIX]. nih.gov To protect itself, the parasite detoxifies heme by converting it into an inert crystalline polymer known as hemozoin. nih.gov

The mechanism of action for arylaminoalcohols is generally understood to involve the disruption of this heme detoxification process. nih.gov While the specifics are not as clearly defined as for other antimalarials like 4-aminoquinolines, it is believed that these compounds interfere with hemozoin formation. nih.gov They have been shown to form complexes with hematin, the oxidized form of heme, which may inhibit the polymerization process. nih.gov This inhibition leads to an accumulation of toxic free heme within the parasite, causing oxidative stress, membrane damage, and ultimately, parasite death. nih.gov Therefore, the heme detoxification pathway within the parasite's digestive vacuole is considered a key cellular target.

Elucidation of Cellular and Molecular Mechanisms of Actionnih.govcollaborativedrug.com

The therapeutic potential of a compound is defined by its interaction with cellular and molecular pathways. For this compound, investigations focus on its ability to trigger programmed cell death, alter crucial signaling networks, and interact with specific cellular receptors.

Induction of Programmed Cell Death Pathways, e.g., Apoptosis in Cancer Cell Linescollaborativedrug.com

Programmed cell death, or apoptosis, is a controlled process of cellular self-destruction that is crucial for normal development and tissue homeostasis. mdpi.com Many anticancer agents exert their effects by selectively inducing apoptosis in tumor cells. ukrbiochemjournal.org This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov

The Extrinsic Pathway involves transmembrane death receptors, which are members of the tumor necrosis factor (TNF) receptor superfamily. nih.gov Binding of a ligand to its receptor initiates a signaling cascade that activates initiator caspases, such as caspase-8. nih.gov

The Intrinsic Pathway is triggered by intracellular stress and converges at the mitochondria. nih.gov It is regulated by the Bcl-2 family of proteins, which include both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govmdpi.com An imbalance in favor of pro-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates initiator caspase-9. mdpi.com

Both pathways converge on the activation of executioner caspases, primarily caspase-3, which carries out the systematic dismantling of the cell by cleaving essential cellular proteins. nih.govnih.gov Chemical compounds can induce apoptosis by modulating the expression of key proteins in these pathways, for instance, by decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins. ukrbiochemjournal.orgnih.gov

Table 1: Key Proteins in Major Apoptotic Pathways

Pathway Key Proteins Function
Extrinsic Death Receptors (e.g., FAS, TNF-R1) Transmembrane receptors that initiate the apoptotic signal upon ligand binding.
Caspase-8 An initiator caspase activated by the death receptor complex.
Intrinsic Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Regulate mitochondrial membrane permeability and the release of cytochrome c.
Cytochrome c Released from mitochondria; activates the apoptosome.
Caspase-9 An initiator caspase activated within the apoptosome.
Common Caspase-3 An executioner caspase activated by initiator caspases; cleaves cellular substrates.

Modulation of Key Intracellular Signaling Cascades

The survival, proliferation, and metastasis of cancer cells are often driven by dysregulated intracellular signaling cascades. Therapeutic compounds are frequently designed to target key nodes in these pathways. One such critical network is the FAK/AKT/mTOR signaling pathway, which plays a central role in cell growth, survival, and motility. nih.gov Some antitumor agents have been shown to suppress this pathway, leading to the induction of apoptosis. nih.gov Other signaling cascades that can be targeted include those involved in cellular responses to stress and inflammation, such as the NF-κB pathway. nih.gov The ability of a compound like this compound to modulate these or other key signaling networks would be a critical aspect of its mechanism of action.

Receptor Binding and Activation/Inhibition Profilesnih.gov

A compound's biological effects are often initiated by its binding to specific protein receptors on the cell surface or within the cell. nih.gov Determining the receptor binding profile is essential for understanding its mechanism of action and potential off-target effects. For example, ionotropic glutamate (B1630785) receptors like AMPA receptors are fundamental for fast excitatory synaptic transmission in the brain. nih.gov The interaction of a compound with such receptors could have significant neurological effects. A comprehensive analysis would involve screening the compound against a panel of known receptors to identify high-affinity binding partners. This profile would clarify whether the compound acts as an agonist (activator) or an antagonist (inhibitor) at these sites, providing crucial information about its pharmacological activity.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimizationnih.gov

Structure-activity relationship (SAR) analysis is a cornerstone of drug discovery, providing a systematic approach to understanding how a molecule's chemical structure correlates with its biological activity. immutoscientific.com The fundamental principle is that the structure of a compound dictates its physical and chemical properties, and thus its interactions with biological targets. collaborativedrug.comimmutoscientific.com By systematically modifying the structure of a lead compound like this compound and evaluating the resulting changes in bioactivity, researchers can identify the key structural features (pharmacophores) responsible for its effects. nih.gov

This process allows for the rational design of new analogs with improved properties, such as enhanced potency, greater selectivity, or reduced toxicity. immutoscientific.com For this compound, SAR studies would involve creating derivatives by altering specific parts of the molecule.

Table 2: Hypothetical SAR Modifications for this compound

Modification Site Type of Modification Potential Impact on Bioactivity
Aromatic Ring Change position of the chloro group (e.g., to 2- or 3-position). Altering the substitution pattern can affect binding affinity and electronic properties. mdpi.com
Replace chloro with other halogens (F, Br, I) or electron-donating/withdrawing groups. Modifies lipophilicity and electronic interactions with the target.
Propanol (B110389) Backbone Alter the stereochemistry of the amino and hydroxyl groups. Biological systems are often stereospecific; one enantiomer may be significantly more active.
Modify the length of the carbon chain. Can affect the spatial orientation and fit within a binding pocket.

| Amino Group | Convert the primary amine to a secondary or tertiary amine. | Changes the basicity and hydrogen bonding capacity of the molecule. |

Through such studies, a detailed SAR landscape can be constructed, guiding the optimization of the compound for a specific therapeutic purpose. nih.gov

Preclinical Research on Potential Therapeutic Applications (e.g., Cancer, Infectious Diseases)

Based on its demonstrated antiplasmodial activity and its potential to induce apoptosis, this compound is a candidate for preclinical research in two primary therapeutic areas: infectious diseases and oncology.

Infectious Diseases: The compound's ability to act against P. falciparum positions it as a potential antimalarial agent. Preclinical development in this area would involve in vitro testing against a wider range of drug-resistant parasite strains and subsequent in vivo studies in animal models of malaria to assess efficacy, pharmacokinetics, and safety.

Cancer: The potential pro-apoptotic activity suggests a role as an anticancer agent. The initial phase of preclinical research involves screening the compound against a panel of diverse human cancer cell lines (such as those from breast, ovarian, or leukemia cancers) to determine its potency and spectrum of activity. nih.govmdpi.com Promising candidates would then advance to in vivo studies using animal models, such as mice with tumor xenografts, to evaluate the compound's ability to retard tumor growth. nih.gov These studies are essential for establishing a proof-of-concept before any consideration for clinical evaluation.

Emerging Research Frontiers and Future Perspectives

Development of Novel Analytical Methodologies for Complex Matrices containing 2-Amino-3-(4-chlorophenyl)propan-1-ol

The accurate quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue is paramount for preclinical and clinical studies. Future research will likely focus on developing highly sensitive and selective analytical methods to overcome the challenges posed by low concentrations and matrix interference.

Current trends in analytical chemistry suggest a move towards methods that offer high throughput and minimal sample preparation. For amino alcohols like the title compound, this involves techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net The development of novel derivatization agents that react specifically with the amino and hydroxyl groups could enhance ionization efficiency and chromatographic retention, leading to lower detection limits. For instance, methods using o-phthalaldehyde (B127526) (OPA) for pre-column derivatization followed by fluorometric detection have proven effective for similar amino compounds and could be adapted for this purpose. nih.govnih.gov

Furthermore, given the chiral nature of this compound, enantioselective analysis is critical, as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles. nih.gov Advanced chiral chromatography techniques, including the use of columns with chiral stationary phases, will be essential for separating and quantifying the individual enantiomers in biological samples. researchgate.net

Table 1: Potential Analytical Methodologies for this compound
Analytical TechniquePrinciplePotential ApplicationKey Advantages
LC-MS/MSSeparation by liquid chromatography followed by mass-based detection and quantification.Quantifying the compound and its metabolites in plasma, urine, and tissues.High sensitivity, high selectivity, structural confirmation.
Chiral HPLC with UV/Fluorescence DetectionSeparation of enantiomers on a chiral stationary phase. May require pre-column derivatization (e.g., with OPA) for fluorescence. nih.govDetermining the enantiomeric ratio in synthetic batches and biological samples.Accurate measurement of stereoisomers, crucial for pharmacological studies.
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile derivatives in the gas phase followed by mass-based detection.Analysis in matrices where volatility can be achieved through derivatization.Excellent separation efficiency and established libraries for identification.

Exploration of Untapped Biological Targets and Pathways for this compound and its Derivatives

While this compound is primarily recognized as a synthetic intermediate, its core structure—a phenylalaninol derivative—is a privileged scaffold in medicinal chemistry. The exploration of its derivatives has revealed significant biological activities, pointing toward untapped potential.

A primary area of interest is the PI3K/AKT/mTOR signaling pathway , which is frequently dysregulated in human cancers and plays a critical role in cell proliferation, survival, and differentiation. aacrjournals.org The closely related compound, (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, is a key intermediate in the synthesis of Capivasertib (AZD5363) , a potent pan-AKT inhibitor currently in clinical development. patsnap.comcancer.gov Capivasertib targets all three AKT isoforms (AKT1, AKT2, and AKT3), leading to the inhibition of downstream substrates like PRAS40 and GSK-3β, resulting in anti-proliferative effects. aacrjournals.orgaacrjournals.org This established link strongly suggests that novel derivatives of this compound could be designed as next-generation inhibitors targeting the AKT pathway or other related kinases. nih.gov

Beyond oncology, compounds containing the 4-chlorophenyl moiety have been investigated for a range of other biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. ontosight.ainih.govresearchgate.netresearchgate.net Future research could explore derivatives of this compound for activity against novel targets in these therapeutic areas. For example, protein kinases are known to be crucial mediators in pain signaling, and inhibitors targeting kinases like p38 MAPK, ERK, and PKC are being explored as new analgesics. nih.gov The structural features of this compound make it an attractive starting point for developing inhibitors against these and other untapped kinase targets.

Table 2: Potential Biological Targets for Derivatives of this compound
Biological Target/PathwayTherapeutic AreaRationale for ExplorationExample of Related Drug/Candidate
Protein Kinase B (AKT) IsoformsOncologyThe compound is a precursor to the pan-AKT inhibitor Capivasertib (AZD5363). patsnap.com New derivatives could offer improved selectivity or potency.Capivasertib (AZD5363) cancer.gov
Mitogen-Activated Protein Kinases (MAPK)Oncology, Inflammation, PainKinases like p38 and ERK are validated targets in inflammation and neuropathic pain. nih.govVarious small molecule inhibitors in clinical trials.
Bacterial/Fungal EnzymesInfectious DiseaseThe 4-chlorophenyl group is present in various known antimicrobial agents. ontosight.airesearchgate.netNot applicable

Integration with Multi-Omics Approaches in Biological Research

To fully elucidate the biological effects of this compound derivatives, future research must integrate multi-omics technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a pharmacological agent. preprints.org

While no multi-omics studies have been published on this compound itself, this approach is being used to study the class of drugs it helps create. For instance, multi-omic profiling of breast cancer cells treated with AKT inhibitors has been used to identify biomarkers of sensitivity and to understand the network-wide signaling effects, such as the induction of stress-related MAPK pathways. harvard.edunih.gov

Proteomics and Phosphoproteomics: These techniques can be used to map the global changes in protein expression and phosphorylation following treatment with a derivative. This would confirm on-target engagement (e.g., reduced phosphorylation of AKT substrates) and identify potential off-target effects, which is crucial for safety profiling. acs.org

Transcriptomics (RNA-Seq): By analyzing changes in gene expression, researchers can uncover the pathways modulated by the compound and identify potential mechanisms of acquired resistance.

Genomics: Integrating genomic data from cancer cell lines or patient tumors can help identify genetic markers, such as mutations in PIK3CA or loss of PTEN, that predict sensitivity to AKT-pathway targeted agents derived from the compound. worktribe.com

The integration of these datasets can lead to a comprehensive understanding of a drug's mechanism of action and facilitate the development of personalized medicine strategies. preprints.orgresearchgate.net

Table 3: Application of Multi-Omics in Research on this compound Derivatives
Omics ApproachResearch QuestionPotential Outcome
Proteomics/PhosphoproteomicsWhat are the on-target and off-target effects of the compound?Confirmation of target engagement (e.g., AKT pathway inhibition) and identification of novel targets or toxicity pathways. acs.org
TranscriptomicsWhich signaling pathways are altered upon treatment?Uncovering mechanisms of action and resistance.
GenomicsWhich patients are most likely to respond to treatment?Discovery of predictive biomarkers for patient stratification. worktribe.com
Integrated Multi-OmicsWhat is the complete cellular response to the drug?A systems-level understanding of the drug's effect, enabling rational combination therapy design. preprints.org

Sustainable and Biocatalytic Approaches in this compound Derivatization

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. reachemchemicals.commdpi.comacs.org For the synthesis and derivatization of chiral molecules like this compound, biocatalysis offers a powerful and sustainable alternative to traditional chemical methods. nih.govnih.gov

Enzymes such as oxidoreductases (including ketoreductases and alcohol dehydrogenases) and transaminases can catalyze reactions with exceptional levels of stereoselectivity under mild, aqueous conditions. rsc.org Future research will likely focus on applying these biocatalysts to the synthesis of this compound and its derivatives.

Key biocatalytic strategies include:

Asymmetric Reduction of Ketones: Using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to reduce a prochiral ketone precursor, such as 2-amino-1-(4-chlorophenyl)propan-1-one, to the desired chiral amino alcohol with high enantiomeric excess. researchgate.netwikipedia.orgnih.gov

Reductive Amination: Employing engineered amine dehydrogenases (AmDHs) for the direct asymmetric reductive amination of a corresponding α-hydroxy ketone, providing a highly atom-economical route to the final product. frontiersin.orgacs.org

Photoenzymatic Catalysis: An emerging frontier combines the selectivity of enzymes with the power of photoredox catalysis to enable novel chemical transformations, such as the reduction of ketones that are typically unreactive with 'ene'-reductases. nih.gov

These biocatalytic methods not only provide access to enantiomerically pure compounds but also reduce reliance on heavy metal catalysts and harsh reagents, aligning with the goals of sustainable pharmaceutical manufacturing. jddhs.com

Table 4: Comparison of Synthetic Approaches
ApproachDescriptionAdvantagesChallenges
Traditional Chemical SynthesisMulti-step synthesis using stoichiometric chiral reagents or metal catalysts.Well-established and versatile.Often requires harsh conditions, expensive catalysts, and generates significant waste.
Biocatalysis (e.g., KREDs, AmDHs)Use of enzymes to perform stereoselective transformations. nih.govfrontiersin.orgHigh enantioselectivity (>99% ee), mild reaction conditions (aqueous, room temp), environmentally friendly. nih.govEnzyme stability, substrate scope, and cofactor regeneration can require optimization.

Bridging Chemical Synthesis with Translational Research for this compound

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a compound like this compound, this involves a clear trajectory from optimizing its synthesis to developing its derivatives into viable therapeutic agents.

The development of the AKT inhibitor Capivasertib (AZD5363) serves as a prime case study. The journey began with the identification of the PI3K/AKT pathway as a critical cancer target. aacrjournals.org The efficient and stereoselective synthesis of the chiral intermediate, (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, was a crucial enabling step. Subsequent preclinical studies in cancer cell lines and xenograft models validated the mechanism of action and demonstrated anti-tumor activity. aacrjournals.orgworktribe.com

This preclinical work provided the foundation for advancing Capivasertib into Phase I and subsequent clinical trials. A key aspect of this translational process is the parallel development of biomarkers to identify patient populations most likely to benefit from the drug. worktribe.com This links back to the multi-omics approaches discussed earlier, where genomic markers can guide patient selection and pharmacodynamic biomarkers from tumor biopsies can confirm target engagement in patients. worktribe.com

The future of translational research for derivatives of this compound will depend on this integrated approach:

Optimized Synthesis: Developing scalable, cost-effective, and sustainable (e.g., biocatalytic) routes to the core scaffold and its derivatives.

Preclinical Validation: Thoroughly characterizing the mechanism of action, efficacy, and safety of new derivatives in relevant disease models.

Biomarker Discovery: Using omics technologies to identify predictive and pharmacodynamic biomarkers.

Clinical Development: Designing smart clinical trials that use these biomarkers to enrich for responsive patient populations, increasing the likelihood of success.

This bench-to-bedside approach is essential for translating the chemical potential of this compound into tangible clinical benefits. explorationpub.com

Table 5: Stages of Translational Research
StageKey ActivitiesRelevance to this compound
Basic Research / SynthesisDiscovery of novel biological targets; development of efficient synthetic routes.Designing derivatives targeting kinases; implementing biocatalytic synthesis.
Preclinical ResearchIn vitro and in vivo studies in cell lines and animal models to test efficacy and safety.Evaluating novel derivatives in cancer xenograft models. aacrjournals.org
Clinical ResearchPhase I, II, and III clinical trials in humans.Testing of final drug candidates like Capivasertib in cancer patients.
Clinical ApplicationRegulatory approval and use in standard medical practice.Potential future use of a derivative as a targeted cancer therapy.

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-(4-chlorophenyl)propan-1-ol, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves reductive amination or nucleophilic substitution of a halogenated precursor. For example:

  • Reductive Amination: Reacting 3-(4-chlorophenyl)propanal with ammonia under hydrogenation (e.g., using NaBH₄ or H₂/Pd-C) yields the target compound. Temperature (20–60°C) and solvent polarity (ethanol vs. THF) critically affect enantiomeric purity and yield .
  • Substitution Routes: Using 3-chloro-3-(4-chlorophenyl)propan-1-ol with ammonia in polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–100°C) can yield the amine, but competing elimination reactions may reduce efficiency.

Key Considerations:

  • Byproduct Management: Monitor for dehalogenation or oxidation byproducts using TLC or HPLC .
  • Yield Optimization: Adjust stoichiometry (e.g., excess NH₃) and inert atmosphere to minimize side reactions.

Q. How can researchers characterize the stereochemistry of this compound?

Answer:

  • Chiral Chromatography: Use HPLC with a chiral stationary phase (e.g., Chiralpak IA or IB columns) and mobile phases like hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 min indicate successful separation .
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (DFT calculations) to assign absolute configuration.
  • X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to determine crystal structure and confirm stereochemistry .

Q. What solvents and pH conditions are optimal for stabilizing this compound in solution?

Answer:

  • Solubility: The compound is soluble in polar solvents (water, ethanol, DMSO) but degrades in acidic/basic conditions.
  • Stability: Store in neutral pH (6–8) at 4°C to prevent hydrolysis of the amino or hydroxyl groups. Avoid prolonged exposure to light due to the chlorophenyl group’s photosensitivity .

Advanced Research Questions

Q. How does the chlorine substituent on the phenyl ring influence the compound’s biological activity compared to fluoro or methyl analogs?

Answer:

  • Electronic Effects: The electron-withdrawing Cl group increases the compound’s affinity for hydrophobic pockets in enzymes (e.g., cytochrome P450) compared to fluorine (less electronegative) or methyl (electron-donating) groups.
  • Biological Assays: Compare inhibition constants (Ki) in enzyme assays. For example, 4-chloro derivatives show 2–3x higher binding to serotonin receptors than 4-fluoro analogs due to enhanced van der Waals interactions .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to simulate interactions between the chlorophenyl group and target proteins .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound?

Answer:

  • Assay Standardization: Validate protocols using positive controls (e.g., known kinase inhibitors) and ensure consistent cell lines/passage numbers.
  • Metabolite Interference: Test for metabolite formation (e.g., oxidized derivatives) via LC-MS, which may alter activity .
  • Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., serum concentration in cell culture media) .

Q. How can enantioselective synthesis be achieved for this compound?

Answer:

  • Chiral Catalysts: Use asymmetric hydrogenation with Ru-BINAP catalysts to achieve >90% enantiomeric excess (ee). Reaction conditions (H₂ pressure, solvent) must be tightly controlled .
  • Kinetic Resolution: Employ lipase enzymes (e.g., Candida antarctica) to selectively acylate one enantiomer, leaving the desired (R)- or (S)-form unreacted .

Q. What computational methods predict the compound’s reactivity in novel reaction environments (e.g., ionic liquids)?

Answer:

  • Density Functional Theory (DFT): Calculate transition state energies for reactions like oxidation or substitution. Solvent effects (e.g., ionic liquid polarity) are modeled using COSMO-RS .
  • Machine Learning: Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions for new derivatization pathways .

Q. How do structural modifications (e.g., replacing the hydroxyl group with a methoxy group) impact pharmacological properties?

Answer:

  • Pharmacokinetics: Methoxy derivatives exhibit increased lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • In Vivo Testing: Compare plasma half-life (t½) in rodent models. Hydroxyl-containing analogs show faster renal clearance due to hydrogen bonding with plasma proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.